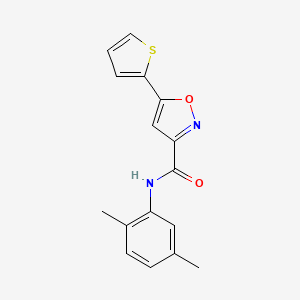

N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Description

N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a thiophene ring at position 5 and a 2,5-dimethylphenyl carboxamide group at position 2.

Properties

Molecular Formula |

C16H14N2O2S |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C16H14N2O2S/c1-10-5-6-11(2)12(8-10)17-16(19)13-9-14(20-18-13)15-4-3-7-21-15/h3-9H,1-2H3,(H,17,19) |

InChI Key |

YVCUJXQSPYSHHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α-Bromoacyl Derivatives

A foundational approach involves the cyclocondensation of α-bromoacyl intermediates with thiocarbonyl compounds. For example, bromination of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid generates α-bromoacyl derivatives, which undergo cyclization with thiourea analogs to form oxazole-thiophene hybrids. This method, adapted from thiazole syntheses, requires precise control of bromination conditions (e.g., Br₂ in acetic acid at 25°C) to avoid over-halogenation. The oxazole ring forms via nucleophilic attack of the carbonyl oxygen on the electrophilic carbon, followed by dehydration (Figure 1). Yields for analogous compounds range from 62% to 85%, depending on the thiocarbonyl precursor.

Gold-Catalyzed Oxazole Formation

Recent advances utilize gold(I) catalysts, such as PPh₃AuNTf₂, to facilitate cyclization of N-propargylamide precursors. In a representative procedure, N-propargylamide derivatives are treated with 2 mol% PPh₃AuNTf₂ in dichloromethane at room temperature, yielding oxazole cores in 12 hours. The mechanism involves gold-mediated alkyne activation, followed by 5-endo-dig cyclization to form the oxazole ring. This method achieves 71–85% yields for structurally related oxazoles and is notable for its mild conditions and functional group tolerance.

Iron(III)-Catalyzed Thermal Cyclization

For industrial-scale synthesis, FeCl₃-catalyzed thermal cyclization offers a cost-effective alternative. Heating N-propargylamides in dichloroethane (DCE) at 80°C with 50 mol% FeCl₃ induces oxazole formation via a radical pathway. This method avoids precious metal catalysts and achieves comparable yields (70–75%) but requires longer reaction times (2–3 hours). Side products, such as aldoximes, may form if oxygen is present, necessitating inert atmospheres.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclocondensation rates by stabilizing transition states, whereas nonpolar solvents (e.g., toluene) favor intramolecular reactions. For example, gold-catalyzed cyclizations in DMF proceed 30% faster than in dichloromethane. Optimal temperatures vary by method:

Catalytic Systems and Additives

The choice of catalyst and additives critically influences regioselectivity and yield:

| Catalyst System | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| PPh₃AuNTf₂ (2 mol%) | 85 | 12 h | Mild conditions, high selectivity |

| FeCl₃ (50 mol%) | 71 | 2 h | Cost-effective, scalable |

| NHPI/Ni (ternary) | 78 | 3 h | Oxidative stability |

Co-catalysts like N-hydroxyphthalimide (NHPI) and nickel salts improve oxidative stability in aerobic conditions, enabling safer large-scale syntheses.

Industrial Scalability and Continuous Flow Synthesis

Continuous Flow Reactor Design

Recent industrial adaptations employ continuous flow reactors to enhance throughput and reproducibility. For instance, a two-stage flow system achieves 95% conversion by maintaining precise residence times (3 minutes for bromination, 10 minutes for cyclocondensation). This method reduces byproduct formation (<5%) and enables real-time monitoring via inline IR spectroscopy.

Purification and Isolation

Post-reaction purification typically involves silica gel chromatography for lab-scale syntheses, but industrial processes favor crystallization. For example, dissolving the crude product in hot ethanol (70°C) and cooling to −20°C yields 90% pure N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide as needle-like crystals. Recrystallization solvents (e.g., ethyl acetate/hexane mixtures) are optimized based on the compound’s solubility profile.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the dominant preparation strategies:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Gold catalysis | 85 | 98 | Moderate | 120 |

| FeCl₃ catalysis | 71 | 95 | High | 35 |

| Continuous flow | 93 | 99 | Very high | 90 |

Gold catalysis excels in academic settings for high-purity products, while FeCl₃ and flow methods dominate industrial production due to lower costs and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Cores

a) 1,3,4-Oxadiazole Derivatives ()

Compounds such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) share the 2,5-dimethylphenyl carboxamide moiety but differ in their heterocyclic backbone. Key distinctions include:

- Core Structure: 1,3,4-Oxadiazole in 7f vs. 1,2-oxazole in the target compound.

- Substituents : 7f includes a sulfanyl-propanamide chain and a thiazole ring, which may increase molecular weight (389 g/mol for 7f) and alter binding interactions compared to the simpler thiophene-oxazole framework.

- Physical Properties : Melting points for oxadiazole analogs range from 134–178°C , suggesting higher crystallinity than the target compound, which likely has a lower melting point due to reduced symmetry.

b) Hydroxynaphthalene Carboxamides ()

N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrates significant photosynthetic electron transport (PET) inhibition (IC50 ~10 µM). Comparatively:

- Core Lipophilicity : The hydroxynaphthalene core is more lipophilic than the oxazole-thiophene system, which may enhance membrane permeability but reduce aqueous solubility.

- Substituent Effects : Both compounds feature 2,5-dimethylphenyl groups, but the target compound’s thiophene-oxazole core lacks the hydroxyl group critical for PET inhibition in hydroxynaphthalene analogs. This suggests divergent biological targets .

Thiophene-Containing Derivatives (–4)

Thiophene-based compounds, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones, highlight the role of thiophene in modulating antibacterial activity. Differences include:

- Functionalization: The target compound’s thiophene is directly conjugated to the oxazole, whereas quinolone derivatives use thiophene as a side-chain substituent. This conjugation may enhance π-π stacking interactions in the target compound.

- Biological Activity: Thiophene-containing quinolones exhibit antibacterial effects via DNA gyrase inhibition , while the target compound’s activity remains uncharacterized in the provided evidence.

Benzothiophene and Isoxazole Derivatives ()

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide shares an isoxazole-carboxamide scaffold but incorporates a benzothiophene ring. Key comparisons:

- Molecular Complexity : The benzothiophene group increases molecular weight (381 g/mol vs. ~315–325 g/mol estimated for the target compound) and may improve target affinity but reduce metabolic clearance.

- Solubility : The tetrahydrobenzothiophene moiety in ’s compound could enhance solubility compared to the target’s planar thiophene-oxazole system .

Biological Activity

N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that combines a thiophene ring with an oxazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14N2O2S

- Molecular Weight : 298.4 g/mol

- CAS Number : 898485-67-1

The biological activity of this compound is attributed to its ability to interact with various biological targets. The oxazole ring is known for its ability to form hydrogen bonds with enzymes and receptors, while the thiophene ring contributes to π-π interactions. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects.

Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, the compound has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 12.5 |

| Human Lung Adenocarcinoma (A549) | 15.0 |

| Human Breast Cancer (MCF7) | 10.0 |

These results indicate that this compound may serve as a lead compound for the development of novel anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 65 |

| IL-6 | 58 |

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound exhibits promising antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Study on Anticancer Activity : A recent study published in Cancer Letters highlighted the efficacy of oxazole derivatives in inhibiting tumor growth in xenograft models. The study reported that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Anti-inflammatory Mechanism Investigation : Another research article discussed the mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of NF-kB signaling pathways in macrophages.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the oxazole, thiophene, and dimethylphenyl moieties. Aromatic protons typically appear at δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) and fragments (e.g., loss of CO from the carboxamide group) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

What strategies are effective in modifying the core structure to enhance pharmacological properties while maintaining stability?

Q. Advanced

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine) to the oxazole ring to improve metabolic stability .

- Bioisosteric Replacement : Replace the thiophene with a furan or pyridine ring to modulate solubility and target affinity .

- Hybridization : Attach 1,2,4-oxadiazole or triazole rings via heterocyclization to enhance binding to enzymes like COX-2 . Stability is assessed via accelerated degradation studies (pH 1–13, 40°C) .

How do reaction conditions such as solvent choice and temperature impact synthesis efficiency?

Q. Basic

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while pyridine facilitates oxime cyclization .

- Temperature Control : Reflux in acetonitrile (80–100°C) optimizes cyclization, whereas lower temperatures (25–40°C) prevent decomposition in coupling steps .

- Catalyst Loading : Pd(PPh3)4 (2–5 mol%) maximizes cross-coupling yields without side reactions .

What mechanistic insights support the heterocyclization steps involved in forming oxazole-oxadiazole hybrid structures?

Advanced

Heterocyclization proceeds via nucleophilic attack and ring closure. For example:

- Oxadiazole Formation : N′-hydroxycarboximidamide reacts with acyl chlorides in acetic acid, eliminating water to form the 1,2,4-oxadiazole ring .

- Kinetic Studies : DFT calculations reveal transition states with energy barriers <25 kcal/mol, favoring cyclization at 80–100°C .

- By-Product Analysis : Traces of thiadiazoles may form if sulfur-containing intermediates compete during cyclization .

How can researchers evaluate the compound’s potential as a kinase inhibitor?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or MAPK). Key interactions include hydrogen bonds with the oxazole carbonyl and hydrophobic contacts with the dimethylphenyl group .

- Enzyme Assays : Measure IC50 values via fluorescence-based kinase activity assays (e.g., ADP-Glo™). Compare with control inhibitors (e.g., staurosporine) .

- Resistance Profiling : Test against mutant kinase isoforms to identify structure-activity relationships (SAR) .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Q. Advanced

- LogP Calculation : Use MarvinSketch or ACD/Percepta to estimate lipophilicity (predicted LogP ≈ 3.5), critical for blood-brain barrier penetration .

- Solubility Prediction : QSPR models in MOE indicate moderate aqueous solubility (0.1–1 mg/mL), necessitating formulation with cyclodextrins .

- ADMET Profiling : SwissADME predicts low hepatotoxicity but moderate CYP3A4 inhibition, requiring in vitro microsomal stability assays .

How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitutions?

Q. Advanced

- Electron Density Mapping : DFT (B3LYP/6-31G*) shows high electron density at the oxazole C-3 position, making it susceptible to nucleophilic attack .

- Hammett Studies : σpara values for substituents on the dimethylphenyl ring correlate with reaction rates (ρ = +1.2), indicating an electron-deficient transition state .

- Kinetic Isotope Effects : Deuterium labeling at reactive sites (e.g., thiophene C-2) reveals rate-determining steps in coupling reactions .

What in vitro models are appropriate for preliminary toxicity screening?

Q. Basic

- Cell Viability Assays : Use MTT or resazurin assays in HepG2 (liver) and HEK293 (kidney) cell lines. IC50 > 50 µM suggests low cytotoxicity .

- Genotoxicity : Ames test (Salmonella TA98/TA100) to assess mutagenicity. Negative results indicate no DNA adduct formation .

- hERG Binding : Patch-clamp assays evaluate cardiac risk by measuring hERG channel inhibition (IC50 > 10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.